molecular formula C20H14FNO4S B11052687 N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

Cat. No.: B11052687
M. Wt: 383.4 g/mol
InChI Key: AIAULHKCTZHVCR-UHFFFAOYSA-N
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Description

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a benzodioxin ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Thiophene Carboxamide: The thiophene carboxamide moiety is synthesized through an amide coupling reaction between thiophene-2-carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

Molecular Formula

C20H14FNO4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H14FNO4S/c21-13-4-1-3-12(9-13)19(23)14-10-16-17(26-7-6-25-16)11-15(14)22-20(24)18-5-2-8-27-18/h1-5,8-11H,6-7H2,(H,22,24)

InChI Key

AIAULHKCTZHVCR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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